DOTA

Vue d'ensemble

Description

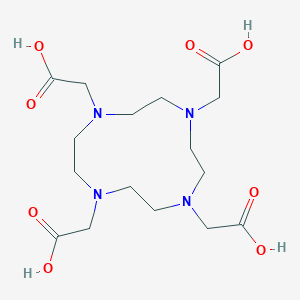

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic chelator widely utilized in biomedical applications due to its high thermodynamic stability and kinetic inertness with various metal ions. It forms stable complexes with trivalent lanthanides (e.g., Gd³+, Eu³+) and actinides (e.g., Ac³+), making it indispensable in magnetic resonance imaging (MRI) contrast agents (e.g., Dotarem®, containing Gd-DOTA) and targeted alpha therapy (TAT) with isotopes like ²²⁵Ac and ²¹³Bi . This compound derivatives also serve as PARACEST (Paramagnetic Chemical Exchange Saturation Transfer) agents for molecular imaging and are critical in radiopharmaceuticals for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : TETRAXETAN est synthétisé à partir du macrocycle connu sous le nom de cyclen. Les quatre groupes amine secondaires du cyclen sont modifiés en remplaçant les centres N-H par des groupes N-CH₂CO₂H. L’acide aminopolycarboxylique résultant, après ionisation des groupes acide carboxylique, devient un agent chélatant à haute affinité pour les cations divalents et trivalents .

Méthodes de Production Industrielle : La production industrielle de TETRAXETAN implique la méthode de synthèse en phase solide. Cette méthode permet la préparation efficace et économique de peptides liés à TETRAXETAN pour l’imagerie et la thérapie. Le procédé consiste à fonctionnaliser les peptides avec un chélateur TETRAXETAN préparé à partir d’un précurseur de cyclen sur un support en phase solide .

Analyse Des Réactions Chimiques

Types de Réactions : TETRAXETAN subit divers types de réactions, notamment la complexation, la chélation et les réactions de coordination. Il forme des complexes stables avec les ions métalliques, en particulier les lanthanides, par l’intermédiaire de ses quatre groupes amine et quatre carboxylate .

Réactifs et Conditions Courants : Les réactifs courants utilisés dans les réactions impliquant TETRAXETAN comprennent les sels métalliques (par exemple, le chlorure de lutetium), les solvants (par exemple, l’eau, l’éthanol) et les tampons (par exemple, le tampon acétate). Les réactions sont généralement effectuées dans des conditions douces, telles que la température ambiante et un pH neutre .

Principaux Produits : Les principaux produits formés à partir des réactions impliquant TETRAXETAN sont les complexes métal-chélate. Ces complexes sont très stables et inertes, ce qui les rend adaptés à diverses applications en imagerie médicale et en thérapie .

4. Applications de la Recherche Scientifique

TETRAXETAN possède un large éventail d’applications de recherche scientifique, notamment :

Chimie : TETRAXETAN est utilisé comme agent chélatant en chimie de coordination pour former des complexes stables avec les ions métalliques.

Biologie : Il est utilisé dans le développement de composés radiomarqués pour l’imagerie et la thérapie, en particulier dans la recherche sur le cancer.

Applications De Recherche Scientifique

Structure and Properties of DOTA

This compound is characterized by a macrocyclic structure that includes four nitrogen atoms and four carboxylic acid groups. This configuration enables this compound to act as a polydentate ligand, effectively binding to various metal ions. The formation constants of this compound complexes are notably high, particularly for lanthanide ions such as gadolinium and calcium, which enhances its utility in medical applications .

Radiopharmaceuticals

This compound is extensively utilized in the development of radiopharmaceuticals for both diagnostic and therapeutic purposes. Its ability to form stable complexes with radioactive isotopes allows for targeted delivery of radiation to cancerous tissues.

- Cancer Diagnosis : this compound-conjugated compounds are used in positron emission tomography (PET) imaging. For instance, this compound can be linked to peptides that target specific receptors on tumor cells, facilitating the visualization of tumors through imaging techniques .

- Cancer Therapy : this compound is also employed in therapeutic applications involving radiolabeled isotopes. For example:

Contrast Agents

This compound complexes serve as contrast agents in magnetic resonance imaging (MRI). The gadolinium-DOTA complex (gadoteric acid) is commonly used due to its favorable relaxivity properties, enhancing the contrast of images during MRI scans .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of cyclen with bromoacetic acid. Various derivatives have been developed to improve the stability and efficacy of this compound-metal complexes. For example, chiral this compound derivatives have been synthesized to enhance the inertness of gadolinium complexes and improve their performance as contrast agents .

Case Study 1: this compound-Conjugated Peptides in Cancer Imaging

A study demonstrated the use of this compound-conjugated peptides targeting neuroendocrine tumors. The conjugates showed high specificity and affinity for tumor cells, allowing for effective imaging via PET scans. The results indicated that these conjugates could significantly improve tumor detection rates compared to traditional imaging methods .

Case Study 2: Yttrium-90-DOTA for Targeted Radiotherapy

In clinical trials involving patients with advanced neuroendocrine tumors, yttrium-90-DOTA conjugates were administered. The therapy resulted in substantial tumor reduction and improved patient outcomes without significant side effects, showcasing the potential of this compound-based therapies in oncology .

Comparative Data Table

| Application | Description | Key Isotope/Metal | Outcome/Effect |

|---|---|---|---|

| Cancer Diagnosis | PET imaging using this compound-conjugated peptides | Gallium-68 | Improved tumor visualization |

| Targeted Radiotherapy | Yttrium-90-DOTA conjugates targeting neuroendocrine tumors | Yttrium-90 | Tumor reduction |

| MRI Contrast Agent | Gadolinium-DOTA complex (gadoteric acid) | Gadolinium | Enhanced image contrast |

| Chiral Derivatives | Enhanced stability and relaxivity for gadolinium complexes | Gadolinium | Increased safety and efficacy |

Mécanisme D'action

TETRAXETAN exerce ses effets en formant des complexes stables avec les ions métalliques. Dans le cas du vipivotide tétraxetan au lutetium Lu-177, le composé se lie à l’antigène membranaire spécifique de la prostate (PSMA) sur les cellules cancéreuses de la prostate. Lors de la liaison, le composé radiomarqué est internalisé dans la cellule, où il libère des rayonnements pour endommager ou détruire les cellules cancéreuses avec un impact minimal sur les tissus sains environnants .

Comparaison Avec Des Composés Similaires

DOTA vs. DTPA

DTPA (diethylenetriaminepentaacetic acid) is a linear chelator historically used in MRI contrast agents (e.g., Gd-DTPA). However, this compound exhibits superior thermodynamic stability and kinetic inertness, particularly in physiological conditions. This reduces metal ion dissociation risks, minimizing toxicity and improving safety for in vivo applications. This compound’s macrocyclic structure provides stronger metal coordination compared to DTPA’s linear architecture, making it preferred for long-circulating diagnostic and therapeutic agents .

This compound vs. NOTA/NODAGA

NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and its derivative NODAGA are smaller macrocycles optimized for smaller radionuclides like copper-64 (⁶⁴Cu). Studies show that NODAGA-conjugated antibodies achieve >98% radiochemical purity (RCP) with ⁶⁴Cu at 25°C in 15 minutes, outperforming this compound, which requires higher temperatures (40°C) and longer incubation (30 minutes) . Additionally, NODAGA and 15-5 macrocycles demonstrate enhanced resistance to transchelation by EDTA compared to this compound, critical for maintaining complex stability in vivo .

| Chelator | Optimal Radiolabeling Conditions (⁶⁴Cu) | Stability vs. EDTA |

|---|---|---|

| This compound | 40°C, 30 min | Moderate |

| NODAGA | 25°C, 15 min | High |

| 15-5 | 25°C, 15 min | High |

This compound vs. MACROPA

MACROPA, a derivative of the PA macropa chelator, shows promise in binding larger actinides like ²²⁵Ac. While this compound is compatible with ¹³⁵La (a theranostic pair for ²²⁵Ac), MACROPA offers improved imaging capabilities for actinide-based therapies. Both this compound and MACROPA enable stable complexes with ¹³⁴Ce/¹³⁴La, facilitating PET imaging of α-radiotherapeutics .

Structural Variants of this compound: 3-Arm vs. 4-Arm Constructs

The number of coordinating arms significantly impacts performance. 4-arm this compound-α-MSH exhibits higher tumor accumulation (3.8% ID/g vs. 2.6% ID/g for 3-arm) and lower renal retention (2.1% ID/g vs. 4.0% ID/g) due to increased lipophilicity and stability. Despite similar receptor affinity (IC₅₀: 4.8 nM vs. 5.3 nM), the 4-arm construct’s enhanced pharmacokinetics make it superior for radiotracer applications .

Key Research Findings

- Radiolabeling Efficiency: NODAGA and 15-5 macrocycles outperform this compound in rapid, low-temperature ⁶⁴Cu labeling, critical for sensitive biomolecules .

- Stability: this compound’s complexes with Gd³+ and ¹³⁵La are exceptionally stable, but NODAGA and MACROPA excel in challenging biological environments (e.g., EDTA competition) .

- Structural Optimization : 4-arm this compound derivatives improve tumor targeting and reduce off-target accumulation, highlighting the importance of chelator design .

Activité Biologique

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely utilized chelator in radiopharmaceuticals, particularly for its ability to bind metal ions for diagnostic and therapeutic purposes. This article explores the biological activity of this compound and its derivatives, focusing on their applications in medical imaging and targeted radionuclide therapy.

1. Structure and Properties of this compound

This compound is a macrocyclic compound that forms stable complexes with various metal ions, including gallium (Ga), lutetium (Lu), and indium (In). Its structure allows for high stability and selectivity in binding, making it suitable for radiolabeling peptides and proteins for imaging and therapy.

2.1 Diagnostic Imaging

This compound is primarily used in positron emission tomography (PET) imaging. For example, the compound -alendronate has been synthesized for imaging applications. Studies demonstrated that after administration in animal models, this compound showed significant uptake in the kidneys and bladder, indicating its potential for monitoring bone metabolism and pathology .

2.2 Targeted Radionuclide Therapy

This compound-labeled peptides are also employed in targeted radionuclide therapy. The compound -TATE has been extensively studied for treating neuroendocrine tumors (NETs). In clinical trials, patients receiving this therapy exhibited a progression-free survival (PFS) of 36 months with an overall survival (OS) rate of 68% at the same timeframe . The therapy was well-tolerated with minimal toxicity reported .

3.1 Biodistribution Studies

A biodistribution study of , a somatostatin antagonist used for PET imaging of NETs, provided insights into its absorption and clearance rates. The study calculated absorbed radiation doses to various organs using dynamic PET/CT imaging techniques . Key findings include:

- Rapid blood clearance with significant uptake in target organs.

- Organ-specific dosimetry calculations that aid in understanding the safety profile of the compound.

3.2 Clinical Efficacy Trials

In a clinical setting, patients treated with demonstrated varying degrees of response based on imaging assessments using . The evaluation metrics included changes in standardized uptake values (SUV) post-treatment, where a decrease indicated therapeutic efficacy .

4. Safety Profile and Toxicity Considerations

The safety profile of this compound-containing compounds is crucial for their clinical application. For instance, studies have shown that can be administered up to a cumulative activity of 29 GBq without significant renal or hematological toxicity .

5. Comparative Data on this compound Radiolabeling Efficiency

The following table summarizes key findings related to the radiolabeling efficiency and biological properties of various this compound derivatives:

6. Conclusion

This compound's role as a chelator in biomedical applications is significant due to its stability and affinity for metal ions. Ongoing research continues to explore its potential in enhancing diagnostic imaging techniques and improving therapeutic outcomes in cancer treatment through targeted radionuclide therapies.

Q & A

Basic Research Questions

Q. How to formulate a structured research question for DOTA studies using established frameworks?

- Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to narrow scope and ensure reproducibility. For example:

- Population: this compound players aged 18–30.

- Intervention: Analysis of in-game decision-making patterns.

- Comparison: Novice vs. expert players.

- Outcome: Correlation between strategic adaptability and win rates.

- Time: Over 6 months of gameplay data.

- Support : PICOT ensures clarity and reduces ambiguity in hypothesis testing .

Q. What are best practices for designing experiments in this compound research?

- Methodological Answer :

-

Step 1 : Define variables (e.g., player skill level, in-game metrics like "gold earned" or "kill-death ratio").

-

Step 2 : Use mixed-methods approaches:

-

Quantitative: Analyze match histories via APIs (e.g., Openthis compound) .

-

Qualitative: Conduct semi-structured interviews to contextualize behavioral data .

-

Step 3 : Validate data through triangulation (e.g., cross-checking self-reported playtime with server logs) .

Data Type Collection Method Validation Technique Quantitative API-driven metrics Statistical outlier removal Qualitative Thematic coding Inter-rater reliability checks

Q. How to ensure research questions align with feasible data collection in this compound studies?

- Methodological Answer : Apply the FLOAT method :

- F ocus: Link questions to specific columns in datasets (e.g., "win rate" vs. "hero selection").

- L imit scope: Avoid overly broad queries like "How does this compound affect psychology?"; instead, target measurable outcomes like "Impact of team communication on comeback rates."

- O ptimize resources: Prioritize publicly available datasets (e.g., Stratz or Steamworks APIs) to reduce costs .

Advanced Research Questions

Q. How to analyze and resolve contradictions in this compound research data?

- Methodological Answer :

- Strategy 1 : Conduct negative case analysis to identify outliers (e.g., players with high skill but low win rates due to external factors like latency) .

- Strategy 2 : Use Bayesian statistics to update hypotheses dynamically as new data emerges (e.g., shifting meta-strategies affecting hero viability) .

- Example : A study found that "aggressive playstyles" correlated with wins in low-tier ranks but losses in high-tier ranks. Contradiction resolved by controlling for team coordination levels .

Q. How to integrate multi-modal data (e.g., behavioral, physiological) in this compound studies?

- Methodological Answer :

- Step 1 : Synchronize data streams (e.g., screen recordings, eye-tracking, and heart-rate monitors) using timestamp alignment tools .

- Step 2 : Apply machine learning clustering (e.g., k-means) to group players by stress-response patterns during high-stakes matches.

- Challenge : Ensure ethical compliance when collecting physiological data (e.g., informed consent for biometric tracking) .

Q. What methodologies support longitudinal studies on this compound’s impact on cognitive skills?

- Methodological Answer :

- Design : Use a repeated-measures cohort study tracking players over 12+ months.

- Metrics : Pre/post-tests on problem-solving tasks (e.g., Tower of Hanoi) and in-game adaptability metrics (e.g., response to patch updates) .

- Data Storage : Leverage FAIR principles (Findable, Accessible, Interoperable, Reusable) for long-term dataset preservation .

Q. Data Management & Validation

Q. How to address biases in this compound dataset sampling?

- Methodological Answer :

- Bias Type : Selection bias (e.g., overrepresenting high-rank players).

- Mitigation : Stratified sampling across ranks (e.g., ensuring 30% representation from each tier) .

- Tool : Use Cohen’s kappa to measure inter-annotator agreement in qualitative coding (e.g., categorizing "toxic behavior") .

Q. What ethical considerations are critical for this compound research involving human subjects?

- Methodological Answer :

- Guideline 1 : Anonymize player IDs and match histories to prevent doxxing .

- Guideline 2 : Provide debriefing sessions post-study to explain data usage .

Q. Tables for Methodological Reference

| Research Stage | Key Tools | Evidence-Based Source |

|---|---|---|

| Question Formulation | PICOT, FLOAT frameworks | |

| Data Collection | Stratz API, Thematic Interview | |

| Contradiction Resolution | Bayesian Analysis, Triangulation |

Propriétés

IUPAC Name |

2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N4O8/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLRUFUQRNWCPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208984 | |

| Record name | Tetraxetan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow hygroscopic powder; [Aldrich MSDS] | |

| Record name | DOTA acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9739 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

60239-18-1 | |

| Record name | DOTA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60239-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DOTA acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060239181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraxetan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAXETAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HTE449DGZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

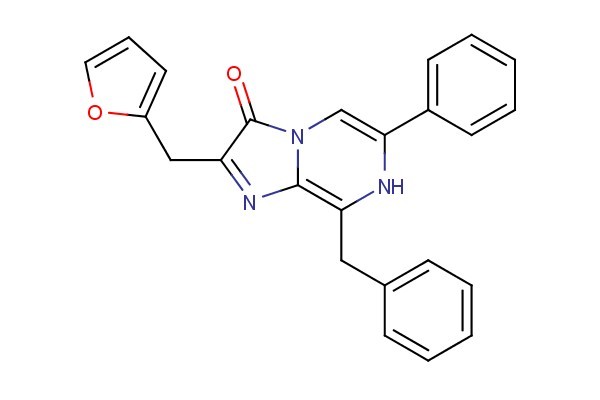

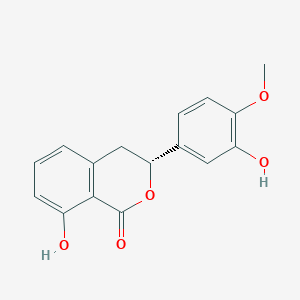

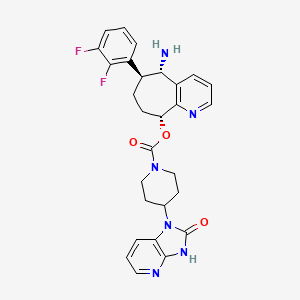

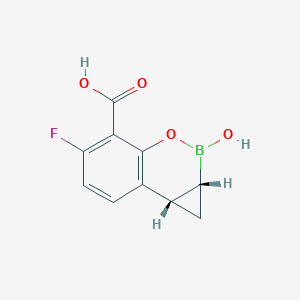

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.